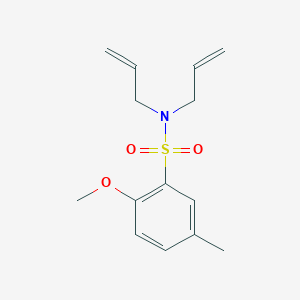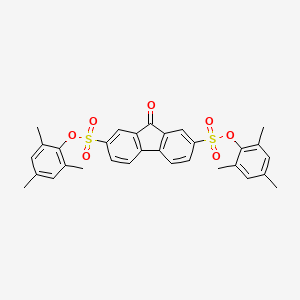
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 9-oxofluorene core, which is further substituted with two sulfonate groups at the 2 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 9-oxofluorene: This can be achieved through the oxidation of fluorene using oxidizing agents such as potassium permanganate or chromium trioxide.
Sulfonation: The 9-oxofluorene is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions.
Coupling with 2,4,6-trimethylphenyl groups: The final step involves the coupling of the sulfonated 9-oxofluorene with 2,4,6-trimethylphenyl groups using Friedel-Crafts alkylation or acylation reactions, typically in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Applications De Recherche Scientifique
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In materials science, the compound is explored for its potential use in the development of advanced materials, including polymers, dyes, and electronic components.
Mécanisme D'action
The mechanism by which Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfonate groups can enhance the compound’s solubility and facilitate interactions with polar biological environments. The 9-oxofluorene core provides a rigid and planar structure that can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound shares the 2,4,6-trimethylphenyl groups but has a phosphine oxide core instead of a 9-oxofluorene core.
Bis(2,4,6-trichlorophenyl) oxalate: Similar in structure but with trichlorophenyl groups and an oxalate core.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with a phosphine oxide core and trimethylbenzoyl groups.
Uniqueness
Bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate is unique due to its combination of a 9-oxofluorene core and sulfonate groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGSPPDLKXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

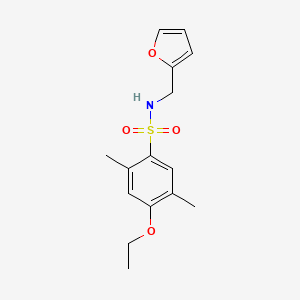
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4934326.png)
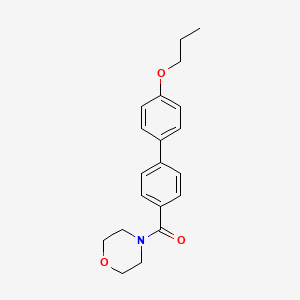
![5-[[4-[2-(2,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4934335.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(ETHYLSULFAMOYL)PHENYL]PROPANAMIDE](/img/structure/B4934346.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
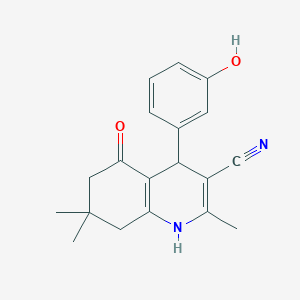
![1-Ethoxy-4-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]benzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
